An In-depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS 903130-74-5): A Key Intermediate in Antiretroviral Synthesis
An In-depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS 903130-74-5): A Key Intermediate in Antiretroviral Synthesis
Introduction: The Strategic Importance of a Specialized Phosphonate
Diethyl (2-chlorothiazol-5-yl)methylphosphonate, identified by CAS number 903130-74-5, is a specialized organophosphonate that has garnered significant attention within the pharmaceutical industry. While not a therapeutic agent itself, its critical role as a key intermediate in the synthesis of potent antiretroviral drugs, most notably Ritonavir, underscores its importance in the landscape of modern medicine.[1] Ritonavir is a protease inhibitor that has been instrumental in the management of HIV/AIDS, often used in combination with other antiretrovirals to enhance their efficacy.[1]
This technical guide provides an in-depth exploration of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, tailored for researchers, medicinal chemists, and process development scientists. The narrative will move beyond a simple recitation of facts to provide a causal understanding of its synthesis, reactivity, and analytical characterization, grounded in the principles of synthetic organic chemistry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 903130-74-5 | [2] |
| Molecular Formula | C₈H₁₃ClNO₃PS | [2] |
| Molecular Weight | 269.69 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Purity (typical) | ≥95% | [2] |
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups of the phosphonate ester (a triplet for the methyl protons and a quartet for the methylene protons). The methylene group attached to the thiazole ring and the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus. The proton on the thiazole ring would appear as a singlet in the aromatic region.
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¹³C NMR: The carbon NMR would show distinct signals for the ethyl groups, the methylene carbon attached to the phosphorus, and the carbons of the 2-chlorothiazole ring. The carbon directly bonded to the phosphorus would exhibit a characteristic coupling constant (J-C-P).
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³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds and would show a single resonance at a chemical shift characteristic of a phosphonate.
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Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with characteristic fragmentation patterns potentially showing the loss of ethoxy groups or cleavage of the thiazole-methyl bond.
Synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate: The Michaelis-Arbuzov Reaction
The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is most effectively achieved through the Michaelis-Arbuzov reaction.[3][4] This venerable yet powerful reaction provides a direct method for the formation of a carbon-phosphorus bond.[3] The key precursor for this synthesis is 2-chloro-5-(chloromethyl)thiazole.
Synthesis of the Precursor: 2-chloro-5-(chloromethyl)thiazole
The availability of a high-quality starting material is a prerequisite for a successful synthesis. 2-chloro-5-(chloromethyl)thiazole can be prepared via several reported methods, including the chlorination of 3-chloropropenyl isothiocyanates.[1]
A representative synthetic protocol is as follows: A mixture of cis- and trans-3-chloropropenyl isothiocyanates is dissolved in a suitable solvent such as chloroform. The solution is heated to reflux, and chlorine gas is bubbled through the reaction mixture over several hours. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.[1]
The Michaelis-Arbuzov Reaction Protocol
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In this case, 2-chloro-5-(chloromethyl)thiazole serves as the alkyl halide, and triethyl phosphite is the phosphorus-containing reagent.
Detailed Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2-chloro-5-(chloromethyl)thiazole.
-
Reagent Addition: An equimolar amount of triethyl phosphite is added to the reaction vessel. The reaction is typically performed neat (without a solvent) or in a high-boiling inert solvent.
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Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC, observing the consumption of the starting material and the formation of the phosphonate product. The reaction time can vary from several hours to overnight.
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Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The primary byproduct, ethyl chloride, will have evolved as a gas during the reaction. Excess triethyl phosphite and any remaining starting material can be removed by vacuum distillation. The crude Diethyl (2-chlorothiazol-5-yl)methylphosphonate is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, or by vacuum distillation.[5]
// Nodes start_material [label="2-chloro-5-(chloromethyl)thiazole"]; reagent [label="Triethyl phosphite"]; intermediate [label="Quasi-phosphonium salt\n(Intermediate)"]; product [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; byproduct [label="Ethyl chloride (byproduct)"];
// Nodes start_material [label="2-chloro-5-(chloromethyl)thiazole"]; reagent [label="Triethyl phosphite"]; intermediate [label="Quasi-phosphonium salt\n(Intermediate)"]; product [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; byproduct [label="Ethyl chloride (byproduct)"];
// Edges start_material -> intermediate [label="Nucleophilic attack by P"]; reagent -> intermediate; intermediate -> product [label="SN2 attack by Cl⁻ and dealkylation"]; intermediate -> byproduct; } Caption: Michaelis-Arbuzov synthesis of the target phosphonate.
Application in Drug Synthesis: The Horner-Wadsworth-Emmons Reaction
The primary utility of Diethyl (2-chlorothiazol-5-yl)methylphosphonate lies in its application as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][8] This reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[6][7] In the context of Ritonavir synthesis, the HWE reaction is employed to construct a specific carbon-carbon double bond within the drug's complex molecular architecture.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through a well-defined mechanistic pathway:
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Deprotonation: A strong base is used to deprotonate the methylene carbon adjacent to the phosphonate group, forming a stabilized phosphonate carbanion.[6]
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Nucleophilic Addition: The nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[6]
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Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a cyclic oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[6]
// Nodes phosphonate [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; base [label="Strong Base (e.g., NaH, n-BuLi)"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde Precursor"]; addition [label="Nucleophilic Addition"]; intermediate [label="Tetrahedral Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; product [label="Alkene Product (Ritonavir intermediate)"]; byproduct [label="Phosphate Byproduct"];
// Nodes phosphonate [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; base [label="Strong Base (e.g., NaH, n-BuLi)"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde Precursor"]; addition [label="Nucleophilic Addition"]; intermediate [label="Tetrahedral Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; product [label="Alkene Product (Ritonavir intermediate)"]; byproduct [label="Phosphate Byproduct"];
// Edges phosphonate -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> addition; aldehyde -> addition; addition -> intermediate; intermediate -> oxaphosphetane [label="Rearrangement"]; oxaphosphetane -> product [label="Elimination"]; oxaphosphetane -> byproduct; } Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol for the HWE Reaction in Ritonavir Synthesis
While the exact industrial process for Ritonavir synthesis is proprietary, a representative laboratory-scale protocol for the HWE reaction using Diethyl (2-chlorothiazol-5-yl)methylphosphonate can be outlined based on general procedures for similar transformations.
Materials:
-
Diethyl (2-chlorothiazol-5-yl)methylphosphonate
-
The appropriate aldehyde precursor for the Ritonavir backbone
-
Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent
-
A strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (typically a 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice bath. A solution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in anhydrous THF is then added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.
-
Reaction with the Aldehyde: The solution containing the phosphonate carbanion is cooled back down to 0 °C (or -78 °C depending on the reactivity of the aldehyde). A solution of the aldehyde precursor in anhydrous THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified period and then gradually warmed to room temperature and stirred overnight. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkene intermediate of Ritonavir.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling Diethyl (2-chlorothiazol-5-yl)methylphosphonate.
-
Hazard Identification: While a comprehensive toxicological profile is not available, it should be handled with the care afforded to all laboratory chemicals. It may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a testament to the enabling power of organic synthesis in the development of life-saving medicines. Its synthesis via the robust Michaelis-Arbuzov reaction and its subsequent application in the stereoselective Horner-Wadsworth-Emmons olefination highlight classic yet indispensable transformations in the modern synthetic chemist's toolkit. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, contributing to the ongoing advancement of pharmaceutical science.
References
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Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]
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Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
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Organic Syntheses Procedure. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
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Organic Chemistry Portal. Arbuzov Reaction. [Link]
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Wiley-VCH. Supporting Information. [Link]
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The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
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ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. [Link]
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Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]
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